molecular formula C10H19N B1670064 Decanenitrile CAS No. 1975-78-6

Decanenitrile

Cat. No. B1670064
CAS RN: 1975-78-6
M. Wt: 153.26 g/mol
InChI Key: HBZDPWBWBJMYRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Decanenitrile can be synthesized through the nucleophilic attack of cyanide ion on an alkyl halide or the dehydration of a primary amide . The formation of a nitrile by the dehydration of a primary amide can be facilitated by thionyl chloride .


Molecular Structure Analysis

The molecular structure of Decanenitrile consists of a chain of 10 carbon atoms with a nitrile group at one end . The molecular weight is 153.2646 g/mol .


Chemical Reactions Analysis

Nitriles, including Decanenitrile, can undergo a variety of reactions. They can be hydrolyzed under both acidic and basic conditions to form carboxylic acids . They can also be reduced to primary amines using reducing agents like lithium aluminum hydride . Additionally, nitriles can react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

Decanenitrile has a molecular weight of 153.268 g/mol . It has a boiling point of 241-243 ºC and a density of 0.81 g/mL . The melting point is -15 ºC .

Scientific Research Applications

Biological Nitrification Inhibition in Agriculture
The application of biological nitrification inhibitors (BNIs) like 1,9-decanediol, a compound related to decanenitrile, has shown significant promise in mitigating nitrogen losses from agricultural soils. Research has demonstrated that high doses of 1,9-decanediol can inhibit soil nitrification effectively, surpassing the inhibition rates of widely used synthetic nitrification inhibitors. This compound not only reduces the abundance of ammonia-oxidizing bacteria and archaea, thereby controlling nitrogen cycling in the soil but also significantly lowers soil N2O emissions. These findings underscore the potential of 1,9-decanediol as an effective BNI, highlighting its importance in sustainable agriculture practices (Lu et al., 2019).

Synthesis of Complex Organic Compounds
Decanenitrile and its derivatives are instrumental in the synthesis of complex organic molecules. For instance, a concise synthesis method for N-methylwelwitindolinone D isonitrile, involving decanenitrile, was developed to assemble the carbon core of this natural product rapidly. This synthesis process highlights the utility of decanenitrile derivatives in creating biologically active compounds and advancing the field of organic chemistry (Bhat, Allan, & Rawal, 2011).

Selective Catalytic Reduction of NOx
Research into the selective catalytic reduction of NOx with decane, especially in the presence of water on iron-exchanged MFI-type zeolite, provides insights into environmental applications. This study showcases how decane interacts in catalytic processes to reduce harmful nitrogen oxides, a significant environmental concern. Understanding these reaction mechanisms is crucial for developing more efficient catalysts for air pollution control (Brosius, Bazin, Thibault-Starzyk, & Martens, 2005).

Biodegradation of Nitroaromatic Compounds
The biodegradation of nitroaromatic compounds, such as those related to the chemical family of decanenitrile, is a vital area of research due to their environmental persistence and toxicity. Studies have shown various microbial systems capable of transforming or degrading nitroaromatic compounds, offering promising approaches to bioremediation strategies for contaminated soils and waters (Spain, 2013).

Enhancing Membrane Filtration Technologies
The incorporation of decanenitrile-functionalized materials into polyacrylonitrile ultrafiltration membranes has demonstrated improvements in membrane performance. Decane-functionalized reduced graphene oxide, for instance, significantly enhances salt rejection and water flux, illustrating the potential of decanenitrile derivatives in refining water treatment technologies (Kaveh, Shariatinia, & Arefazar, 2016).

Safety And Hazards

Decanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

decanenitrile
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InChI

InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HBZDPWBWBJMYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
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DSSTOX Substance ID

DTXSID9027449
Record name Decanenitrile
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Molecular Weight

153.26 g/mol
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Physical Description

Clear liquid; [MSDSonline]
Record name Decanenitrile
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Boiling Point

Boiling point equals 241°C
Record name Decanenitrile
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Product Name

Decanenitrile

CAS RN

1975-78-6
Record name Decanenitrile
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Record name DECANENITRILE
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Record name Decanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… and the exposure to decanenitrile is below the … decanenitrile; decanenitrile is not expected to be phototoxic/ photoallergenic. The environmental endpoints were evaluated; decanenitrile …
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of the mixture (1) methanol; (2) decanenitrile … Dielectric constant of the mixture (1) methanol; (2) decanenitrile … Dielectric constant of the mixture (1) methanol; (2) …
Number of citations: 2 link.springer.com
M Siskin, G Brons, AR Katritzky… - Energy & …, 1990 - ACS Publications
… 1-Decanenitrile readily hydrated to l-nonanecarboxamide, which then … the 1-decanenitrile and 1-decanamide. 1-Decylamine was converted thermally to the corresponding decanenitrile, …
Number of citations: 99 pubs.acs.org
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of decanenitrile … Dielectric constant of decanenitrile … Dielectric constant of decanenitrile …
Number of citations: 2 link.springer.com
B Nuñez-Romero, A Trejo - The Journal of Chemical Thermodynamics, 1987 - Elsevier
Thermal-pressure coefficients for n-pentanenitrile, n-hexanenitrile, n-octanenitrile, and n-decanenitrile are reported in the temperature range 283 to 323 K. Derived isothermal …
Number of citations: 3 www.sciencedirect.com
R González, F Murrieta-Guevara, A Trejo - Journal of solution chemistry, 1986 - Springer
We present in this work the results of measurements of excess volumes of mixing V E at 30C over the whole composition range for sixteen mixtures of n-hexanenitrile, n-octanenitrile, n-…
Number of citations: 15 link.springer.com
G Stridh, S Sunner, C Svensson - The Journal of Chemical …, 1977 - Elsevier
Energies of combustion and enthalpies of vaporization at 298.15 K were measured for some alkanenitriles and enthalpies of formation were derived for the compounds in the liquid and …
Number of citations: 18 www.sciencedirect.com
Z Czégény, M Blazsó - Journal of Analytical and Applied Pyrolysis, 2001 - Elsevier
… atoms from 6 to 12 and n-decanenitrile were also identified among the pyrolysis products. … Table 1 also shows that PVC has no effect on the yield of n-decanenitrile, which is the only …
Number of citations: 45 www.sciencedirect.com
JS Cha, SH Jang, SY Kwon - Bulletin of the Korean Chemical …, 2002 - koreascience.kr
The conversion of nitriles into aldehydes is one of the most important tools in organic synthesis. A large number of methods have been proposed to achieve such purposes. 1 Among …
Number of citations: 18 koreascience.kr
SN Helambe, A Chaudhari, SC Mehrotra - Journal of Molecular Liquids, 2000 - Elsevier
… , Pentanenitrile, Hexanenitrile, Octanenitrile, Decanenitrile and Undecanenitrile (all from E Merk) … Table 6 Static dielectric constant and relaxation time for Decanenitrile-methanol binary …
Number of citations: 54 www.sciencedirect.com

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